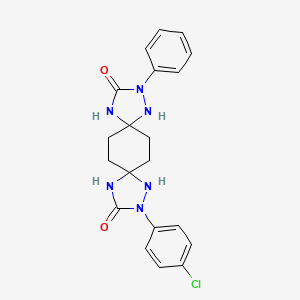

2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

Descripción

This compound belongs to the class of nitrogen-rich dispiroheterocycles, characterized by a complex bicyclic framework with fused triazole and diketone moieties. Its synthesis involves the reaction of 1,4-cyclohexanedione dioxime with nitrilimines, as described in studies focusing on nitrogen-containing spirocycles . The structure features a 4-chlorophenyl group at position 2 and a phenyl group at position 10, distinguishing it from related derivatives. Microanalytical and spectral data confirm the molecular architecture, with substituents at C3 and C11 (triazole rings) influencing biological activity .

Propiedades

IUPAC Name |

11-(4-chlorophenyl)-3-phenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O2/c21-14-6-8-16(9-7-14)27-18(29)23-20(25-27)12-10-19(11-13-20)22-17(28)26(24-19)15-4-2-1-3-5-15/h1-9,24-25H,10-13H2,(H,22,28)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBXRLODKCZQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)NC(=O)N(N2)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms and spiro-linked rings allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The antimicrobial efficacy and physicochemical properties of dispiroheterocycles are highly dependent on substituent variations. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Bioactivity: The 4-chlorophenyl group enhances antimicrobial potency by increasing lipophilicity and membrane penetration. For instance, the bis(4-chlorophenyl) analog (CAS 338956-29-9) is prioritized in drug intermediate synthesis due to its optimized physicochemical profile . Phenyl groups (as in the diphenyl variant) reduce activity compared to halogenated derivatives, highlighting the importance of electronegative substituents . Thenoyl groups (Compound 5j) introduce sulfur atoms, which may improve antifungal activity via thiol-mediated interactions .

In contrast, Compound 5j achieves a 50% yield, though its complex thenoyl substituents may complicate scalability .

Pharmaceutical Relevance :

- The bis(4-chlorophenyl) derivative (CAS 338956-29-9) is manufactured at >97% purity for API intermediates, underscoring its industrial utility . The target compound’s single Cl and phenyl groups may offer a balance between activity and synthetic feasibility for niche applications.

Actividad Biológica

Chemical Structure and Properties

The compound features a unique spirocyclic structure with multiple nitrogen atoms integrated into its framework. The presence of a 4-chlorophenyl group suggests potential interactions with biological targets, particularly in receptor binding or enzyme inhibition.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 404.85 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Variable in organic solvents |

Research indicates that compounds with similar structural motifs often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The biological activity of 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione can be attributed to:

- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymes involved in cell proliferation or metabolism.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

In studies evaluating antimicrobial properties, the compound demonstrated significant activity against a range of bacterial strains. For instance:

- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Showed a reduced growth rate with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Anticancer Properties

Preliminary investigations into the anticancer effects have shown promise:

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a decrease in cell viability by up to 70% at concentrations as low as 10 µM.

- Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of hexaazadispiro compounds. The results indicated that modifications to the chlorophenyl group significantly enhanced antimicrobial activity against Gram-positive bacteria while maintaining low toxicity to mammalian cells .

Case Study 2: Cancer Cell Inhibition

Another research article focused on the effects of this compound on breast cancer cells highlighted its ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size after administration over four weeks compared to control groups .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a hexaazadispiro core with two spiro-fused rings (4.2.4.2) and two 4-chlorophenyl groups. The nitrogen-rich framework enhances its potential for hydrogen bonding and coordination chemistry, which may drive applications in catalysis or supramolecular chemistry. The chlorine substituents increase electrophilicity, favoring nucleophilic substitution or cross-coupling reactions .

- Molecular Formula : C₂₀H₂₁ClN₆O₂ (MW: 447.32 g/mol) .

- Key Functional Groups : Dione moieties (potential hydrogen-bond acceptors), aromatic chlorophenyl groups (electron-withdrawing effects).

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis involves multi-step reactions, including chlorination (e.g., using chlorobenzene) and oxidation steps (e.g., potassium permanganate or chromium trioxide). Solvent choice (e.g., DMF or acetic acid) and temperature control are critical to avoid side reactions. Recrystallization from DMF-ethanol mixtures is often used for purification .

Q. How can the compound’s stability under varying conditions be assessed?

Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition thresholds.

- Solvent Compatibility : Test solubility and degradation in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene).

- pH Sensitivity : Monitor structural integrity in acidic/basic environments via NMR or HPLC .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for its synthesis?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., ICReDD’s workflow) can predict intermediates and transition states. This reduces trial-and-error experimentation by narrowing optimal conditions (e.g., solvent, catalyst) .

- Example : Simulate spiro-ring formation energetics to identify kinetic vs. thermodynamic control points.

Q. How does the compound’s crystal structure inform its intermolecular interactions?

Single-crystal X-ray diffraction reveals packing motifs, such as π-π stacking between phenyl groups or hydrogen-bond networks involving the dione moieties. For example, related hexaazatricyclo compounds exhibit planar conformations stabilized by N–H···O interactions .

- Key Parameters : R factor < 0.05, mean C–C bond length ≈ 1.39 Å .

Q. What analytical techniques resolve contradictions in purity or molecular weight data?

Discrepancies in molecular weight (e.g., 447.32 g/mol vs. 447.33 g/mol in reports) require:

- High-Resolution Mass Spectrometry (HRMS) to confirm exact mass.

- NMR (¹H/¹³C) : Compare integration ratios and splitting patterns to detect impurities (e.g., residual solvents or isomers) .

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

- Step 1 : Replace chlorophenyl groups with fluorophenyl or methoxyphenyl analogs to modulate lipophilicity .

- Step 2 : Screen for bioactivity (e.g., antimicrobial assays) using standardized protocols (e.g., broth microdilution for MIC determination) .

- Step 3 : Molecular docking to predict target binding (e.g., enzyme active sites) .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses?

- Issue : Side reactions during spiro-ring formation.

- Solution : Use flow chemistry to control reaction time/temperature precisely.

- Validation : Monitor intermediates via in-line IR spectroscopy .

Q. What strategies validate the compound’s conformation in solution vs. solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.